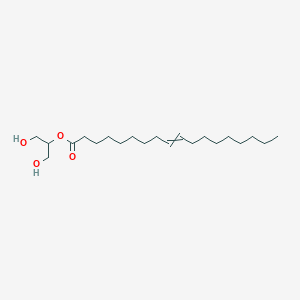

1,3-Dihydroxypropan-2-yl octadec-9-enoate

Description

1,3-Dihydroxypropan-2-yl octadec-9-enoate (C₂₁H₄₀O₄) is a monoacylglycerol (MAG) esterified with oleic acid (Z-octadec-9-enoic acid) at the 2-position of the glycerol backbone, leaving hydroxyl groups at the 1- and 3-positions . It is structurally classified as a β-monoacylglycerol (β-MAG) due to the central esterification site, distinguishing it from α-MAGs (esterified at terminal positions) . This compound has been identified in natural sources such as Balanites aegyptiaca seed oils, where it constitutes 6.66% of the ethanol extract . MAGs like this are critical in lipid metabolism, acting as intermediates in triglyceride synthesis and degradation, and are also utilized in food and pharmaceutical industries as emulsifiers .

Properties

Molecular Formula |

C21H40O4 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

1,3-dihydroxypropan-2-yl octadec-9-enoate |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3 |

InChI Key |

UPWGQKDVAURUGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxypropan-2-yl oleate can be synthesized through enzymatic reactions involving lipases. One common method involves the alcoholysis of triolein using ethanol and water in the presence of lipase from Rhizopus oryzae. The reaction is typically carried out in n-heptane at 37°C for 6 hours in a sealed tube . Another method involves using Novozym 435 as a catalyst with ethanol at 25°C for 4 hours .

Industrial Production Methods

Industrial production of 1,3-dihydroxypropan-2-yl oleate often involves the use of biocatalysts to ensure regioselectivity and high yield. The process typically includes the use of immobilized lipases to catalyze the reaction between glycerol and oleic acid or its derivatives. The reaction conditions are optimized to achieve maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxypropan-2-yl oleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the oleate group into saturated fatty acid derivatives.

Substitution: The hydroxyl groups in the glycerol backbone can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the oleate group.

Substitution: Acid chlorides and anhydrides are commonly used reagents for esterification reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid derivatives.

Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

1,3-Dihydroxypropan-2-yl oleate has several scientific research applications:

Chemistry: It is used as a model compound in studies of lipid metabolism and enzymatic reactions.

Biology: The compound plays a role in cellular signaling pathways and is studied for its effects on cell proliferation and differentiation.

Industry: The compound is used in the production of emulsifiers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dihydroxypropan-2-yl oleate involves its interaction with lipid metabolic pathways. It acts as a substrate for various lipases and phospholipases, which hydrolyze the compound to release free fatty acids and glycerol. These products are then utilized in energy production, membrane synthesis, and signaling pathways . The compound also influences the activity of enzymes involved in lipid metabolism, thereby regulating cellular lipid homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monoacylglycerols with Varied Fatty Acid Chains

1,3-Dihydroxypropan-2-yl octadec-9-enoate differs from other MAGs based on the fatty acid chain length, saturation, and esterification position:

Key Findings :

- Chain Saturation: The oleate (C18:1) in 1,3-dihydroxypropan-2-yl octadec-9-enoate confers lower melting points compared to saturated analogs like 3,3-dihydroxypropyl hexadecanoate (C16:0), enhancing its fluidity and bioavailability .

- Biological Activity: Linoleate-containing MAGs (e.g., 1-3-hydroxypropan-2-yl octadeca-9,12-dienoate) may exhibit distinct metabolic roles due to the polyunsaturated chain, which is prone to oxidation and signaling functions .

Triacylglycerols (TAGs) vs. Monoacylglycerols (MAGs)

1,3-Dihydroxypropan-2-yl octadec-9-enoate is structurally simpler than triacylglycerols like triolein (2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate, C₅₇H₁₀₄O₆), a triglyceride with three oleic acid chains :

| Property | 1,3-Dihydroxypropan-2-yl octadec-9-enoate | Triolein |

|---|---|---|

| Molecular Weight | 356.55 g/mol | 885.45 g/mol |

| Hydrophilicity | Higher (due to free hydroxyl groups) | Lower (fully esterified) |

| Metabolic Role | Emulsifier, signaling molecule | Energy storage |

| Industrial Application | Drug delivery, food additives | Biofuels, lubricants |

Key Findings :

- Polarity: MAGs like 1,3-dihydroxypropan-2-yl octadec-9-enoate are amphiphilic, enabling emulsification, whereas triolein is nonpolar and serves primarily as an energy reservoir .

- Bioavailability : MAGs are absorbed directly in the intestine without pancreatic lipase hydrolysis, unlike TAGs, which require enzymatic breakdown .

Methyl Esters and Simpler Analogs

Methyl octadec-9-enoate (C₁₉H₃₆O₂), a methyl ester of oleic acid, shares the fatty acid chain with 1,3-dihydroxypropan-2-yl octadec-9-enoate but lacks the glycerol backbone :

Key Findings :

- Functional Groups : The glycerol moiety in MAGs enhances water solubility and interfacial activity compared to methyl esters, which are more volatile and suited for gas chromatography (GC-MS) analysis .

Biological Activity

1,3-Dihydroxypropan-2-yl octadec-9-enoate, commonly referred to as 2-oleoylglycerol , is a monoacylglycerol with significant biological activities. Its molecular formula is , and it has a molecular weight of approximately 344.55 g/mol. This compound features a glycerol backbone esterified with oleic acid at the second carbon position and is found in various biological tissues, playing a crucial role in lipid metabolism and signaling pathways.

Endogenous Ligand for GPR119

1,3-Dihydroxypropan-2-yl octadec-9-enoate acts as an endogenous ligand for the G protein-coupled receptor GPR119. This receptor is involved in glucose metabolism and appetite regulation, suggesting that this compound may have implications for metabolic disorders such as diabetes and obesity.

Effects on Lipid Metabolism

Research indicates that 1,3-dihydroxypropan-2-yl octadec-9-enoate influences lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and breakdown. It has been shown to enhance the mobilization of fatty acids from adipose tissue, which can be beneficial in managing body weight and metabolic health.

Antioxidant Properties

In addition to its role in metabolism, this compound exhibits antioxidant properties , which can protect cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals, thereby contributing to cellular protection against damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

1,3-Dihydroxypropan-2-yl octadec-9-enoate has been associated with anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic diseases, including cardiovascular diseases and autoimmune disorders .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of 1,3-dihydroxypropan-2-yl octadec-9-enoate compared to similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1,3-Dihydroxypropan-2-yl octadec-9-enoate | C21H40O4 | GPR119 ligand, antioxidant |

| 1,3-Dihydroxypropan-2-yl hexadec-9-enoate | C20H38O4 | Similar metabolic effects |

| 1,3-Dihydroxypropan-2-yloleate | C21H40O4 | Isomer with distinct stereochemistry |

The uniqueness of 1,3-dihydroxypropan-2-yl octadec-9-enoate lies in its specific fatty acid composition (oleic acid) and its biological activity related to glucose metabolism and appetite regulation.

Study on Metabolic Effects

A study published in a peer-reviewed journal explored the effects of 1,3-dihydroxypropan-2-yl octadec-9-enoate on glucose tolerance in diabetic rats. The results indicated that administration of this compound significantly improved glucose tolerance compared to the control group. The mechanism was attributed to enhanced insulin sensitivity mediated through GPR119 activation .

Antioxidant Activity Assessment

Another significant study assessed the antioxidant potential of 1,3-dihydroxypropan-2-yl octadec-9-enoate using various assays such as DPPH and FRAP. The findings revealed that this compound exhibited strong radical-scavenging activity, outperforming several common antioxidants like ascorbic acid .

Inflammation Studies

Research focusing on inflammation demonstrated that 1,3-dihydroxypropan-2-yl octadec-9-enoate reduced levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.